Inflachromene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Inflachromene est un composé tétracyclique à noyau benzopyranne connu pour ses propriétés anti-inflammatoires. Il a été identifié comme un agent thérapeutique prometteur pour divers troubles neuro-inflammatoires et neurodégénératifs, notamment la maladie de Parkinson et la septicémie .

Applications De Recherche Scientifique

Inflachromene has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying benzopyran chemistry and its derivatives.

Biology: Investigated for its role in modulating cellular processes such as autophagy and inflammation.

Medicine: Explored as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases, including Parkinson’s disease and sepsis.

Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications

Mécanisme D'action

L’Inflachromene exerce ses effets en ciblant des voies moléculaires spécifiques :

Liaison aux protéines 1 et 2 du groupe à haute mobilité : L’this compound se lie à ces protéines, inhibant leurs fonctions pro-inflammatoires.

Modulation de la voie Keap1-Nrf2 : Il cible Keap1, conduisant à l’activation de la voie Nrf2, qui régule à la hausse les protéines antioxydantes et réduit le stress oxydatif.

Inhibition de l’autophagie : L’this compound inhibe l’autophagie en modulant l’activité de Beclin 1 et en améliorant sa dégradation .

Analyse Biochimique

Biochemical Properties

Inflachromene directly binds to HMGB1 and HMGB2, reducing their cytoplasmic accumulation in microglial cells . This interaction inhibits the secretion of HMGB1, a protein that plays a crucial role in neuroinflammation . This compound also interacts with Beclin 1, a key regulator of autophagy, and enhances its ubiquitylation for degradation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits autophagy in BV-2 microglial cells by blocking the nucleocytoplasmic translocation of HMGB1 . This compound also suppresses the increased levels of inflammation-related genes, such as Il6, Il1b, Nos2, and Tnf, after LPS stimulation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to HMGB1 and HMGB2, thereby inhibiting their secretion . This interaction leads to an increase in Beclin 1 ubiquitylation, which results in its degradation and the inhibition of autophagy .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In a study on epilepsy models, this compound was administered at doses of 3 and 10 mg/kg, and it was found to significantly reduce the severity of epileptic seizures .

Dosage Effects in Animal Models

In animal models of epilepsy, this compound has been shown to have dose-dependent effects. At a dose of 10 mg/kg, this compound exhibited the most apparent anti-seizure effect in a kainic acid-induced epileptic status model .

Metabolic Pathways

This compound’s interaction with HMGB1 and HMGB2 suggests that it may be involved in the regulation of autophagy

Transport and Distribution

Given its ability to bind to HMGB1 and HMGB2 and inhibit their secretion, it is likely that this compound can penetrate cell membranes .

Subcellular Localization

It has been shown to inhibit the nucleocytoplasmic translocation of HMGB1, suggesting that it may interact with these proteins within the nucleus .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’Inflachromene peut être synthétisé par un processus en plusieurs étapes impliquant la formation d’un noyau benzopyranne suivie de l’introduction de divers groupes fonctionnels. La voie de synthèse implique généralement :

Formation du noyau benzopyranne : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que l’alkylation, l’acylation et l’hydroxylation.

Cyclisation finale : La dernière étape implique la cyclisation des composés intermédiaires pour former la structure tétracyclique de l’this compound.

Méthodes de production industrielle

La production industrielle de l’this compound implique l’optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut :

Optimisation des conditions réactionnelles : S’assurer que les réactions sont efficaces et évolutives.

Purification : Utiliser des techniques telles que la cristallisation et la chromatographie pour obtenir de l’this compound de haute pureté.

Contrôle qualité : Mettre en œuvre des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’Inflachromene subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l’this compound en ses formes réduites.

Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure de l’this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les chlorures d’acyle sont couramment utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés d’this compound substitués avec divers groupes fonctionnels .

Applications de recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie du benzopyranne et ses dérivés.

Biologie : Investigué pour son rôle dans la modulation des processus cellulaires tels que l’autophagie et l’inflammation.

Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies neuro-inflammatoires et neurodégénératives, notamment la maladie de Parkinson et la septicémie.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d’autres applications pharmaceutiques

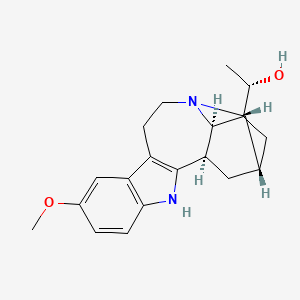

Comparaison Avec Des Composés Similaires

Composés similaires

Curcumine : Un autre composé aux propriétés anti-inflammatoires, mais avec un mécanisme d’action différent.

Résvératrol : Connu pour ses propriétés antioxydantes, mais diffère dans ses cibles moléculaires.

Quercétine : Un flavonoïde aux effets anti-inflammatoires et antioxydants, mais avec une structure chimique différente.

Unicité

L’Inflachromene est unique en raison de sa liaison spécifique aux protéines 1 et 2 du groupe à haute mobilité et de sa capacité à moduler la voie Keap1-Nrf2, ce qui en fait un candidat prometteur pour le traitement des maladies neuro-inflammatoires et neurodégénératives .

Propriétés

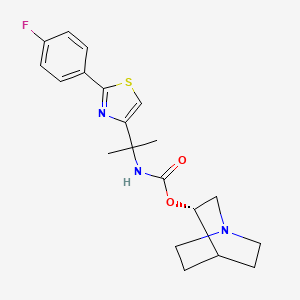

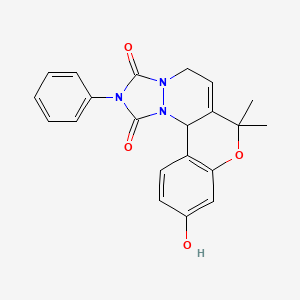

IUPAC Name |

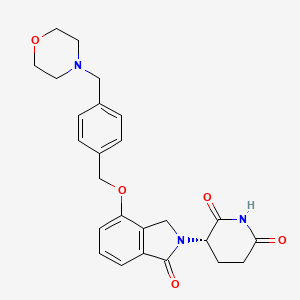

5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXDJYPDCSQMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of inflachromene?

A1: this compound primarily acts by inhibiting the release and function of high mobility group box 1 (HMGB1) and high mobility group box 2 (HMGB2) proteins. [, , , ] It achieves this by preventing the translocation of HMGB1 from the nucleus to the cytoplasm, hindering its role as a pro-inflammatory mediator. [, ] Additionally, this compound enhances the interaction between Beclin 1, an autophagy regulator, and the E3 ubiquitin ligase RNF216, promoting Beclin 1 ubiquitylation and degradation, ultimately leading to autophagy suppression. []

Q2: How does this compound impact the Keap1-Nrf2 pathway?

A2: Research suggests that this compound can directly interact with Keap1, a negative regulator of the antioxidant transcription factor Nrf2. [] This interaction disrupts the Keap1-Nrf2 complex, leading to Nrf2 activation and subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione. []

Q3: Could you elaborate on the role of this compound in influencing cellular senescence?

A3: this compound demonstrates the ability to induce a senescence-like phenotype in human primary cells, such as IMR90 fibroblasts, in a rapid and synchronous manner. [] This effect is observed through the nuclear eviction of both HMGB1 and HMGB2, key hallmarks of senescence. [] Interestingly, while this compound induces features of senescence, it simultaneously suppresses the pro-inflammatory secretome typically associated with this cellular state, potentially mitigating its paracrine effects. []

Q4: What is the therapeutic potential of this compound in liver diseases?

A4: Studies show that this compound holds promise in treating liver fibrosis and cirrhosis. [] Its ability to inhibit HMGB2, a protein found to be upregulated in these conditions, contributes to its therapeutic effect. [] this compound effectively slows the progression of liver fibrosis, even in the presence of constant HMGB1 levels, by impairing the activation and transdifferentiation of hepatic stellate cells (HSCs), key players in fibrosis development. []

Q5: How does this compound influence microglia-mediated neuroinflammation?

A5: this compound exhibits inhibitory effects on microglia, the resident immune cells of the central nervous system. [] By binding to HMGB1 and HMGB2, this compound reduces microglia activation and the subsequent release of pro-inflammatory mediators, potentially mitigating neuroinflammation. []

Q6: Has this compound shown efficacy in any animal models of disease?

A6: Yes, this compound has demonstrated therapeutic benefits in several animal models. It successfully ameliorated sepsis pathogenesis in a cecal ligation and puncture (CLP)-induced mouse model. [] Additionally, it attenuated seizure severity in mouse models of epilepsy, likely through its inhibitory action on HMGB1 translocation. [] Furthermore, this compound exhibited neuroprotective effects in a model of Parkinson’s disease, improving motor function and reducing the loss of dopaminergic neurons. []

Q7: What analytical techniques are typically used to study this compound?

A7: Various analytical methods are employed to characterize and quantify this compound. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique used for pharmacokinetic studies, providing high sensitivity and selectivity for analyzing this compound levels in biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)